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Compound of Interest

3-[(2-Chlorobenzyl)oxy]piperidine
Compound Name:

hydrochloride
CAS No.: 1220017-44-6
Cat. No.: B1423897

Get Quote

Executive Summary

3-[(2-Chlorobenzyl)oxy]piperidine hydrochloride is a specialized heterocyclic ether scaffold
used primarily as a building block in medicinal chemistry.[1] Characterized by a piperidine ring
functionalized at the C3 position with an ortho-chlorobenzyloxy group, this compound serves as
a versatile pharmacophore for G-Protein Coupled Receptor (GPCR) ligand design, particularly
in the development of histamine (H3), muscarinic, and chemokine receptor modulators.[1]

This guide details the compound's physiochemical identity, validated synthetic pathways,
analytical expectations, and handling protocols, grounded in the principles of rational drug
design.

Chemical Identity & Specifications
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Property Specification

CAS Registry Number 1220017-44-6
3-[(2-Chlorophenyl)methoxy]piperidine

IUPAC Name K ) pheny) Ylpip
hydrochloride

Common Name 3-(2-Chlorobenzyloxy)piperidine HCI

C12H16CINO[1][2] - HCI (Salt) / C12H16CINO
(Free Base)

Molecular Formula

Molecular Weight 262.18 g/mol (Salt) / 225.72 g/mol (Free Base)
SMILES (Free Base) CIC1=CC=CC=C1COC2CCCNC2

SMILES (Salt) CIC1=CC=CC=C1COC2CCCNCcC2.Cl
Appearance White to off-white crystalline solid

Soluble in Water, DMSO, Methanol; Sparingly

Solubilit
y soluble in DCM

Synthetic Methodology

The synthesis of 3-[(2-Chlorobenzyl)oxy]piperidine hydrochloride requires precise control
over regioselectivity to prevent N-alkylation.[1] The industry-standard protocol utilizes an
orthogonal protection strategy.[1]

Retrosynthetic Analysis

The target molecule is disconnected at the ether linkage. Direct alkylation of 3-
hydroxypiperidine is discouraged due to the higher nucleophilicity of the secondary amine
compared to the secondary alcohol.[1] Therefore, the nitrogen must be protected (e.g., tert-
butyl carbamate, Boc) prior to O-alkylation.[1]

Validated Synthesis Protocol

Step 1: N-Protection

» Reagents: 3-Hydroxypiperidine, Di-tert-butyl dicarbonate (Boc20), Triethylamine (EtsN).[1]
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e Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).
e Conditions: 0°C to RT, 4-12 h.

o Mechanism: Nucleophilic attack of the piperidine nitrogen on the carbonyl of Bocz20 yields N-
Boc-3-hydroxypiperidine.[1]

Step 2: O-Alkylation (Williamson Ether Synthesis)

» Reagents:N-Boc-3-hydroxypiperidine, 2-Chlorobenzyl bromide (or chloride), Sodium Hydride
(NaH, 60% dispersion).[1]

e Solvent: Anhydrous DMF or THF.

e Protocol:

o

Cool solution of N-Boc-intermediate to 0°C under N2 atmosphere.

[¢]

Add NaH portion-wise to generate the alkoxide (gas evolution: Hz).

[¢]

Stir for 30 min to ensure complete deprotonation.

[e]

Add 2-Chlorobenzyl bromide dropwise.

o

Warm to RT and stir (4-16 h).

 Critical Control Point: Strictly anhydrous conditions are required to prevent quenching of the
alkoxide.

Step 3: Deprotection & Salt Formation[1]

o Reagents: Trifluoroacetic acid (TFA) or HCI in Dioxane (4M).
e Solvent: DCM (for TFA) or Dioxane/Ether (for HCI).

e Protocol:

o Treat the ether intermediate with acid to cleave the Boc group.
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o Evaporate volatiles.
o Dissolve residue in minimal EtOH/MeOH and precipitate with Et2O/HCI.

o Filter and dry the hydrochloride salt.

Synthesis Workflow Diagram

HCI / Dioxane 2-Cl-Benzyl-Br / NaH
(Deprotection) (Williamson Ether)

N-Boc-3-Hydroxypiperidine LAII(\M» Intermediate Ether Acid Hydrolysis > Target Compound

(N-Boc Protected) (HCI salt)

N-Protection

Boc20 / Et3N 3-Hydroxypiperidine

Click to download full resolution via product page
Caption: Orthogonal protection strategy ensuring regioselective O-alkylation at the C3 position.

Analytical Profile

Researchers should verify the identity of the synthesized compound using the following
predicted spectral data.

Nuclear Magnetic Resonance (NMR)

'H NMR (400 MHz, DMSO-de):

0 9.0-9.5 ppm (br s, 2H): Ammonium protons (NHz+).

0 7.4-7.6 ppm (m, 2H): Aromatic protons (C3, C6 of benzyl).

0 7.2—7.4 ppm (m, 2H): Aromatic protons (C4, C5 of benzyl).

0 4.65 ppm (s, 2H): Benzylic methylene (-O—-CH2—Ar).

0 3.6-3.8 ppm (m, 1H): Methine proton at C3 of piperidine (-CH-O-).

0 3.0-3.4 ppm (m, 4H): Piperidine ring methylene protons adjacent to Nitrogen.
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e 0 1.5-2.0 ppm (m, 4H): Remaining piperidine ring methylene protons.

Mass Spectrometry[1]

« lonization Mode: ESI (+)
o Expected m/z: 226.09 [M+H]* (Calculated for C12H17CINOY).

 |sotope Pattern: Distinctive 3>CI/3’Cl ratio (3:[1]1) visible in the molecular ion cluster.

Applications in Drug Discovery

The 3-(benzyloxy)piperidine scaffold is a privileged structure in medicinal chemistry, serving as
a core pharmacophore for several therapeutic targets.

Pharmacophore Mapping

The molecule provides three key interaction points:

» Basic Nitrogen: Protonated at physiological pH, forming ionic interactions with aspartate
residues (e.g., Asp3.32 in aminergic GPCRS).

o Ether Linker: Acts as a hydrogen bond acceptor and provides rotational flexibility.

o Aromatic Ring: Engages in 1t-11 stacking or hydrophobic interactions within the receptor
binding pocket. The ortho-chloro substituent introduces steric bulk and influences the
dihedral angle, potentially locking the conformation for subtype selectivity.

Target Classes

o Histamine H3 Antagonists: Analogs of this scaffold (e.g., Pitolisant derivatives) are explored
for narcolepsy and cognitive disorders. The ether linkage mimics the propyloxy spacer found
in potent H3 ligands.

e Muscarinic Acetylcholine Receptors: 3-substituted piperidines are classic bioisosteres for
quinuclidine rings found in muscarinic antagonists.[1]

o Sigma Receptors: Benzyl-piperidine motifs show high affinity for Sigma-1 receptors, relevant
in neuroprotection and pain management.[1]
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Caption: Pharmacophore interaction points of the 3-[(2-Chlorobenzyl)oxy]piperidine scaffold.

Safety & Handling (EHS)

While specific toxicological data for this exact CAS is limited, it should be handled according to
the safety profile of general piperidine hydrochloride salts and benzyl halides.

» GHS Classification:
o Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[3]
o Skin Irritation: Category 2.
o Eye Irritation: Category 2A.
o STOT-SE: Category 3 (Respiratory irritation).[1]

+ Handling: Use in a chemical fume hood. Wear nitrile gloves and safety glasses.

© 2026 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b1423897/docs?utm_src=pdf-body-img#technical-monograph-3-2-chlorobenzyl-oxy-piperidine-hydrochloride-1
https://www.merckmillipore.com/Web-MY-Site/en_US/-/USD/ShowDocument-File?ProductSKU=EMD_BIO-506125&DocumentType=MSD&DocumentId=506125_SDS_ZA_EN.PDF&DocumentUID=114861717&Language=EN&Country=ZA&Origin=null
https://www.echemi.com/sds/4-3-4-dichlorobenzylpiperidine-hydrochloride-pd180824132671.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1423897?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

o Storage: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at 2—-8°C. Desiccate to
prevent hydrolysis or clumping.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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